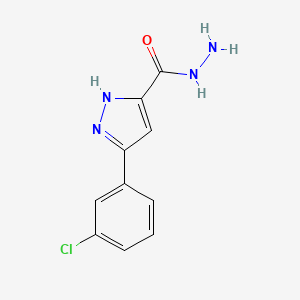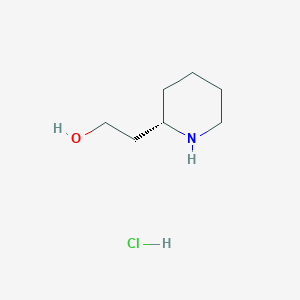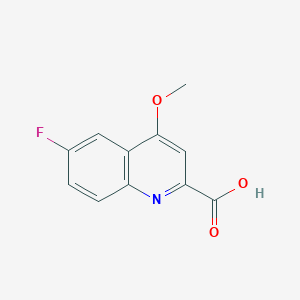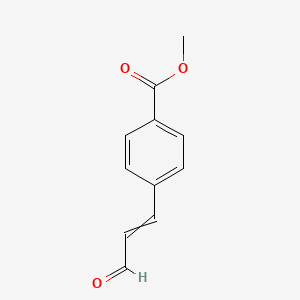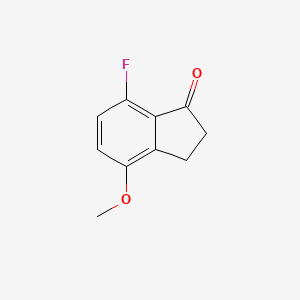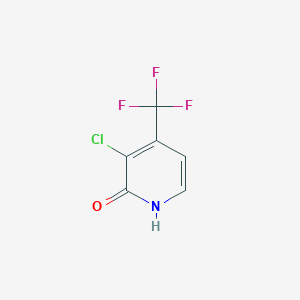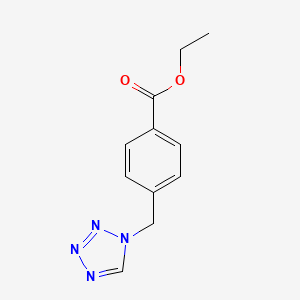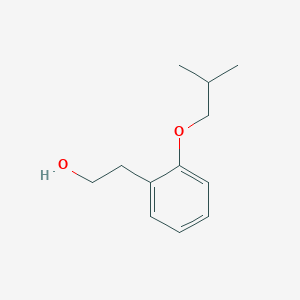
2-iso-Butoxyphenethyl alcohol
Descripción general
Descripción
2-iso-Butoxyphenethyl alcohol is an organic compound that contains a total of 32 atoms, including 18 Hydrogen atoms, 12 Carbon atoms, and 2 Oxygen atoms . It has a total of 32 bonds, including 14 non-Hydrogen bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) .
Molecular Structure Analysis
The molecular structure of 2-iso-Butoxyphenethyl alcohol is characterized by a total of 32 bonds, including 14 non-Hydrogen bonds, 6 multiple bonds, 5 rotatable bonds, 6 aromatic bonds, 1 six-membered ring, 1 hydroxyl group, 1 primary alcohol, and 1 ether (aromatic) . High-quality images of the 3D molecular structure, molecular surface, and molecular orbitals of 2-iso-Butoxyphenethyl alcohol have been created .Chemical Reactions Analysis
Alcohols, including 2-iso-Butoxyphenethyl alcohol, undergo various chemical reactions, primarily at the functional group . Two major types of alcohol reactions are dehydration and oxidation . Dehydration involves the removal of the OH group from the alcohol carbon atom and a hydrogen atom from an adjacent carbon atom in the same molecule . Oxidation of alcohols results in the production of aldehydes and ketones, which upon further oxidation give carboxylic acids .Aplicaciones Científicas De Investigación
Bio-derived Alternative Fuel Applications :
- Alcohols like butanol, including iso-butanol variants, have been explored as bio-derived alternative or blending agents for conventional petroleum-derived fuels. This research highlights the potential of butanol isomers, including iso-butanol, in combustion applications and the development of comprehensive kinetic models for understanding their combustion chemistry (Sarathy et al., 2012).
Unregulated Emissions from Fuelled Spark Ignition Engines :
- The impact of gasohol (gasoline blended with alcohol) fuels on unregulated emissions from engines has been studied, with findings indicating variations in the presence of iso-butane and other compounds in the exhaust when compared to baseline gasoline. This research provides insights into the environmental implications of using alcohol-blended fuels, including those with iso-butanol components (Agarwal et al., 2015).
Performance of Iso-Butanol Fueled Spark Ignition Engines :
- Investigations into the use of iso-butanol as a fuel for spark ignition engines show how it compares to gasoline operation, highlighting the changes in fuel conversion efficiency and performance parameters. Such studies are crucial for understanding the viability of iso-butanol in automotive applications (Irimescu, 2012).
Emissions and Performance with Dual Alcohol/Gasoline Blends :
- Research on the use of dual alcohols, including iso-butanol, blended with gasoline in engines, reveals their impact on performance and pollutant emissions. This area of study contributes to the optimization of fuel blends for improved environmental and engine performance (Elfasakhany, 2016).
Effect of Hydroxyl Group Position in Alcohol on Engine Characteristics :
- Comparative studies of different alcohols, including iso-butanol, on engine performance and emission characteristics provide insights into how the structural differences in alcohols influence their effectiveness as fuel additives or substitutes (Godwin et al., 2019).
Renewable Gasoline and Fuel Additives Research :
- Research into renewable alcohols like 2,3-Butanediol, which can be converted into compounds like iso-butanol, explores their potential as sustainable gasoline blending components, diesel oxygenates, and industrial solvents (Harvey et al., 2016).
Kinetic Modeling of Butanol Isomers Oxidation :
- Studies on the autoignition of butanol isomers, including iso-butanol, at high temperatures, provide a kinetic mechanism to describe their high-temperature oxidation. This research is foundational in understanding the combustion behavior of these alcohols in various applications (Moss et al., 2008).
Propiedades
IUPAC Name |
2-[2-(2-methylpropoxy)phenyl]ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18O2/c1-10(2)9-14-12-6-4-3-5-11(12)7-8-13/h3-6,10,13H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBSZJBBZQGKMNB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=CC=C1CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Isobutoxyphenyl)ethanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3,3',5-Tri-tert-butyl-5'-chloro-[1,1'-bi(cyclohexylidene)]-2,2',5,5'-Tetraene-4,4'-dione](/img/structure/B1396496.png)
![Spiro[3.5]nonane-7-carboxylic acid](/img/structure/B1396497.png)
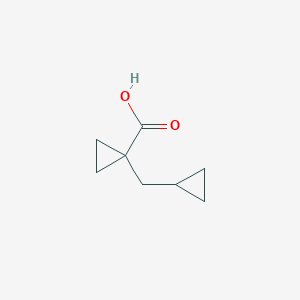
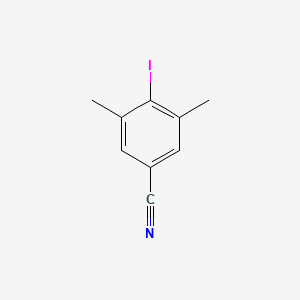
![(S)-N-(1-Phenylethyl)dinaphtho[2,1-d:1',2'-f][1,3,2]dioxaphosphepin-4-amine](/img/structure/B1396506.png)
